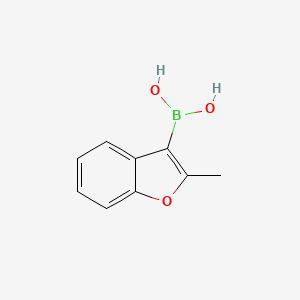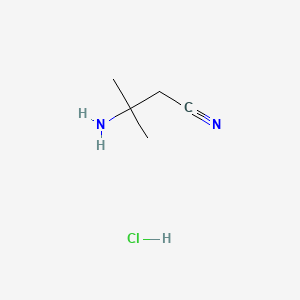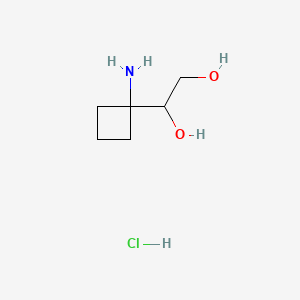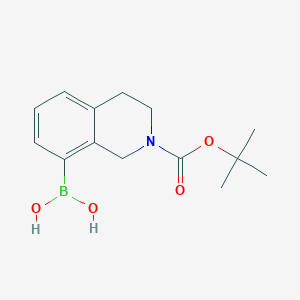
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a boronic acid group attached to a tetrahydroisoquinoline ring, which is further protected by a tert-butoxycarbonyl (Boc) group. The presence of the Boc group provides stability and facilitates various synthetic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid typically involves multiple steps One common approach starts with the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline using tert-butoxycarbonyl chlorideThe reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing continuous flow reactors for better control and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the Boc group, revealing the free amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides for Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Free amine derivatives.
Substitution: Biaryl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for constructing biaryl structures .
Biology and Medicine
Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibitors or other therapeutic agents .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid largely depends on its interactions with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its reactivity. This property is exploited in various chemical reactions and potential biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-8-yl)boronic acid: Unique due to the presence of both a boronic acid group and a Boc-protected amine.
(tert-Butoxycarbonyl)-protected amino acids: Similar in terms of the Boc protection but lack the boronic acid group.
Boronic acids: Share the boronic acid functionality but do not have the tetrahydroisoquinoline structure.
Uniqueness
The combination of the Boc-protected amine and the boronic acid group in this compound provides a unique set of reactivity and stability, making it a versatile compound for various synthetic applications .
Propriétés
Formule moléculaire |
C14H20BNO4 |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-8-yl]boronic acid |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-8-7-10-5-4-6-12(15(18)19)11(10)9-16/h4-6,18-19H,7-9H2,1-3H3 |
Clé InChI |
OBTDOCUFJDDHTF-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2CN(CCC2=CC=C1)C(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dispiro[3.1.3^{6}.1^{4}]decan-1-one](/img/structure/B13454215.png)
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-4-yl)methyl]carbamate](/img/structure/B13454218.png)
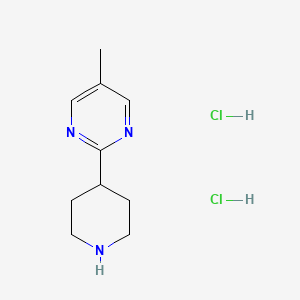

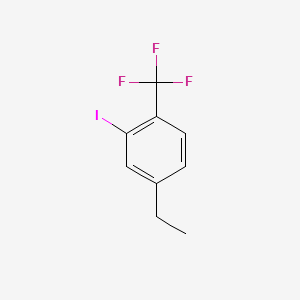
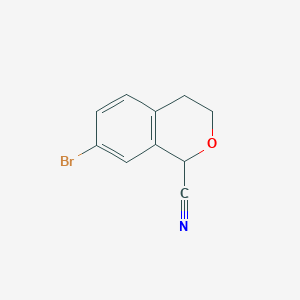
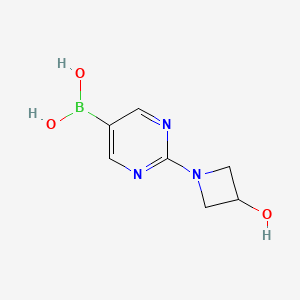
![3-chloro-7-iodo-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13454244.png)
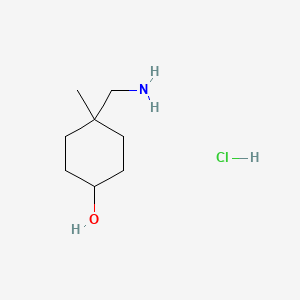
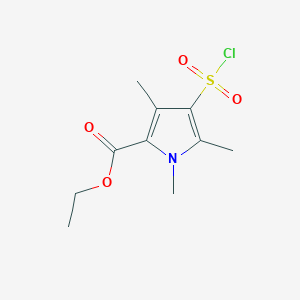
![2-chloro-N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)acetamide](/img/structure/B13454271.png)
